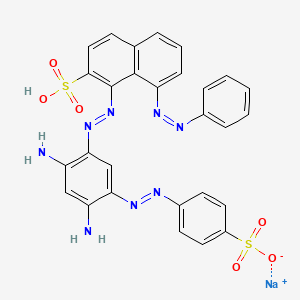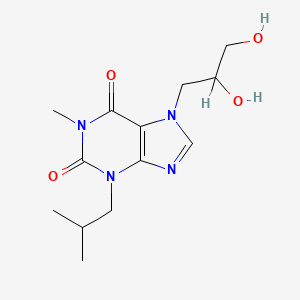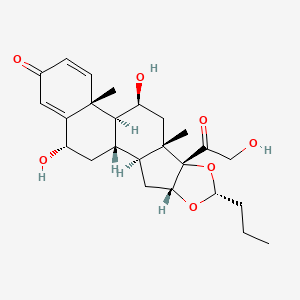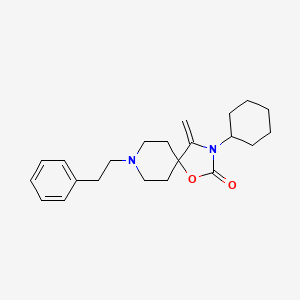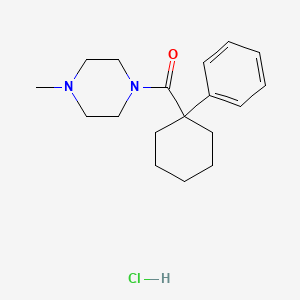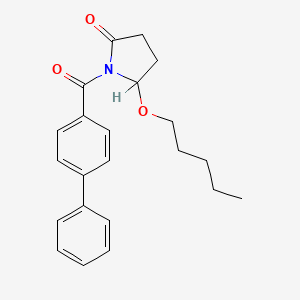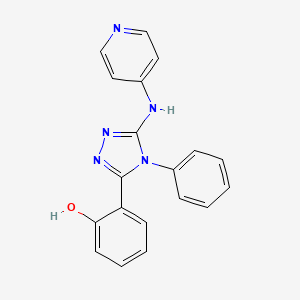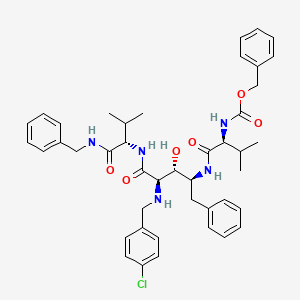
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound that features a methanone group bonded to a 4-chlorophenyl and a 4-(beta-D-glucopyranosyloxy)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate typically involves multiple steps. The initial step often includes the preparation of the 4-chlorophenyl and 4-(beta-D-glucopyranosyloxy)phenyl intermediates. These intermediates are then subjected to a condensation reaction with methanone under controlled conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but lacks the beta-D-glucopyranosyloxy group.
Methanone, (4-chlorophenyl)(4-methoxyphenyl)-: Contains a methoxy group instead of the beta-D-glucopyranosyloxy group.
Uniqueness
Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate is unique due to the presence of the beta-D-glucopyranosyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological molecules, making it a valuable compound for various research applications.
属性
CAS 编号 |
83355-63-9 |
|---|---|
分子式 |
C19H19ClO7 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1 |
InChI 键 |
FHGFQMNKMSEOMB-IQZDNPOKSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


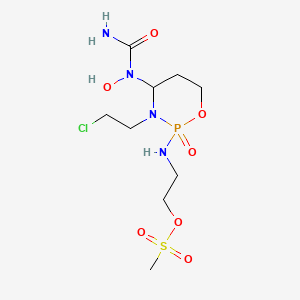
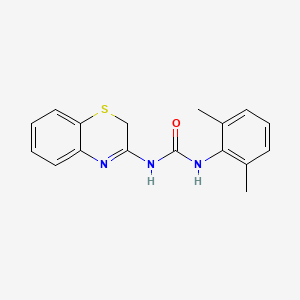
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
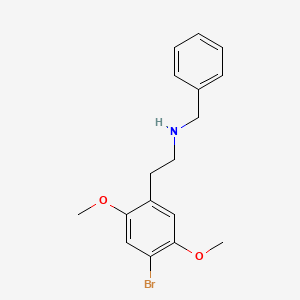
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
